molecular formula C8H6Cl2O3 B14727814 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid CAS No. 13481-69-1

3,5-Dichloro-4-hydroxy-2-methylbenzoic acid

Cat. No.: B14727814
CAS No.: 13481-69-1
M. Wt: 221.03 g/mol
InChI Key: QAPPKIJGVCMOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid typically involves the chlorination of 4-hydroxy-2-methylbenzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process involves the following steps:

    Esterification: The starting material, 4-hydroxy-2-methylbenzoic acid, is esterified to form the corresponding ester.

    Chlorination: The ester is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride.

    Hydrolysis: The chlorinated ester is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and safety, often involving the use of automated systems to control reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-hydroxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Products include 3,5-Dichloro-4-oxo-2-methylbenzoic acid or 3,5-Dichloro-4-carboxy-2-methylbenzoic acid.

    Reduction: Products include 3,5-Dichloro-4-hydroxy-2-methylbenzene or 3,5-Dichloro-2-methylbenzoic acid.

    Substitution: Products vary depending on the nucleophile used, such as 3,5-Dichloro-4-alkoxy-2-methylbenzoic acid.

Scientific Research Applications

3,5-Dichloro-4-hydroxy-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-hydroxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but lacks the methyl group.

    3,5-Dichloro-4-methylbenzoic acid: Similar structure but lacks the hydroxyl group.

    4-Hydroxy-2-methylbenzoic acid: Similar structure but lacks the chlorine atoms.

Uniqueness

3,5-Dichloro-4-hydroxy-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both chlorine atoms and a hydroxyl group allows for a wide range of chemical modifications and applications.

Properties

CAS No.

13481-69-1

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

3,5-dichloro-4-hydroxy-2-methylbenzoic acid

InChI

InChI=1S/C8H6Cl2O3/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,11H,1H3,(H,12,13)

InChI Key

QAPPKIJGVCMOCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1C(=O)O)Cl)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.